molecular formula C25H26N4O3 B3985833 methyl 6-methyl-2-oxo-4-[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

methyl 6-methyl-2-oxo-4-[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B3985833
M. Wt: 430.5 g/mol
InChI Key: YHJVGYHAJZXFNR-UHFFFAOYSA-N
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Description

Methyl 6-methyl-2-oxo-4-[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative characterized by a pyrimidine core fused with a pyrazole moiety. The compound features a methyl ester group at position 5, a 2-oxo group at position 2, and a bulky 1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl substituent at position 4. Such structural complexity is typically synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, β-keto esters, and urea/thiourea derivatives . DHPM derivatives are pharmacologically significant, with reported applications as antimicrobial, anticancer, and anti-inflammatory agents .

Properties

IUPAC Name

methyl 6-methyl-2-oxo-4-[1-phenyl-3-(2,4,6-trimethylphenyl)pyrazol-4-yl]-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3/c1-14-11-15(2)20(16(3)12-14)23-19(13-29(28-23)18-9-7-6-8-10-18)22-21(24(30)32-5)17(4)26-25(31)27-22/h6-13,22H,1-5H3,(H2,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJVGYHAJZXFNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OC)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-methyl-2-oxo-4-[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate pyrazole and tetrahydropyrimidine precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-2-oxo-4-[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Methyl 6-methyl-2-oxo-4-[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which methyl 6-methyl-2-oxo-4-[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with analogous DHPM derivatives, focusing on structural variations, physicochemical properties, and biological activities.

Compound Name Substituents (Positions) Ester Group Key Structural Differences Reported Applications/Activities References
Target Compound : Methyl 6-methyl-2-oxo-4-[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]-DHPM-5-carboxylate - 2-Oxo (C2)
- 1-Phenyl-3-(2,4,6-trimethylphenyl)pyrazole (C4)
Methyl Bulky 2,4,6-trimethylphenyl group on pyrazole Not explicitly stated; inferred antimicrobial potential
Ethyl 6-methyl-2-oxo-4-(p-tolyl)-DHPM-5-carboxylate - 2-Oxo (C2)
- p-Tolyl (C4)
Ethyl Simpler p-tolyl substituent at C4 Crystallographic stability studies
Isopropyl 6-methyl-2-oxo-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]-DHPM-5-carboxylate - 2-Oxo (C2)
- 3-(4-Propoxyphenyl)pyrazole (C4)
Isopropyl Propoxyphenyl group on pyrazole; larger ester Enhanced lipophilicity for drug delivery
Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-DHPM-5-carboxylate - 2-Thioxo (C2)
- 1,3-Diphenylpyrazole (C4)
Ethyl Thioxo group at C2; diphenylpyrazole at C4 Potential corrosion inhibition
Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-DHPM-5-carboxylate - 2-Oxo (C2)
- 5-Chloro-3-methylpyrazole (C4)
Ethyl Chloro and methyl groups on pyrazole Antimicrobial activity
Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-DHPM-5-carboxylate - 2-Oxo (C2)
- 3-Ethoxy-4-hydroxyphenyl (C4)
Methyl Polar ethoxy and hydroxyl groups at C4 Improved solubility for pharmaceutical use

Key Observations:

Ester Group Influence :

  • Methyl esters (e.g., target compound) generally exhibit lower lipophilicity compared to ethyl or isopropyl esters, impacting membrane permeability and metabolic stability .
  • Isopropyl esters (e.g., ) enhance lipophilicity, favoring blood-brain barrier penetration in drug design .

Pyrazole Substitutions :

  • Bulky aryl groups (e.g., 2,4,6-trimethylphenyl in the target compound) may sterically hinder enzymatic degradation, prolonging biological activity .
  • Electron-withdrawing groups (e.g., chloro in ) enhance antimicrobial potency by increasing electrophilicity .

Thioxo vs.

Polar Substituents :

  • Hydroxyl and ethoxy groups () improve aqueous solubility, critical for oral bioavailability .

Research Findings and Implications

  • Crystallographic Data : Compounds like ethyl 6-methyl-2-oxo-4-[4-(1H-tetrazol-5-yl)phenyl]-DHPM-5-carboxylate () reveal intramolecular hydrogen bonds (C–H⋯O) and π-π stacking (3.482 Å), stabilizing the crystal lattice and influencing solid-state properties .
  • Biological Activity : Pyrazole-containing DHPMs (e.g., ) demonstrate antimicrobial efficacy against Gram-positive bacteria (MIC: 8–32 µg/mL), attributed to hydrophobic aryl interactions with bacterial membranes .
  • Synthetic Flexibility : The Biginelli reaction allows modular substitution at C4, enabling tailored physicochemical and pharmacological profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 6-methyl-2-oxo-4-[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
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methyl 6-methyl-2-oxo-4-[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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